molecular formula C₃¹³CH₈O₃ B1152536 (3R)-3-Hydroxybutyric Acid-1-13C

(3R)-3-Hydroxybutyric Acid-1-13C

Cat. No.: B1152536
M. Wt: 105.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Hydroxybutyric Acid-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C₃¹³CH₈O₃ and its molecular weight is 105.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃¹³CH₈O₃

Molecular Weight

105.1

Synonyms

(3R)-3-Hydroxybutanoic Acid-1-13C;  (R)-3-Hydroxybutanoic Acid-1-13C;  D-(-)-3-Hydroxybutyric Acid-1-13C;  (R)-(-)-3-Hydroxybutyrate-1-13C;  KTX 0101-1-13C;  (R)-3-Hydroxybutyrate-1-13C;  D-β-Hydroxybutyrate-1-13C;  R-3-Hydroxybutyrate-1-13C; 

Origin of Product

United States

Fundamental Academic Significance of 3r 3 Hydroxybutyric Acid in Biological Systems

(3R)-3-Hydroxybutyric acid, also known as D-β-hydroxybutyrate or simply BHB, is a ketone body that plays a crucial role in human and animal metabolism. nih.govwikipedia.org It is synthesized in the liver, primarily from the oxidation of fatty acids, and serves as a vital alternative energy source for various tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability such as fasting, strenuous exercise, or adherence to a ketogenic diet. nih.govwikipedia.org

Beyond its role as an energy substrate, (3R)-3-Hydroxybutyric acid is also recognized as a signaling molecule. nih.govtaylorandfrancis.com It can influence cellular processes by acting as an inhibitor of histone deacetylases (HDACs), which in turn affects gene expression and can protect against oxidative stress. wikipedia.orgtaylorandfrancis.com Furthermore, it is an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor that can modulate inflammatory responses. wikipedia.orgtaylorandfrancis.com In neonates, ketone bodies like (3R)-3-Hydroxybutyric acid are especially important, serving as a primary fuel for the developing brain and as precursors for the synthesis of essential lipids required for brain growth and myelination. nih.govhealthmatters.io The compound is also a precursor for the production of biodegradable plastics, such as poly(3-hydroxybutyrate). wikipedia.orgnih.gov

Theoretical Framework and Methodological Advantages of 13c Isotopic Labeling for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nih.govnih.gov When combined with isotopic labeling, specifically with the stable isotope carbon-13 (13C), MFA becomes an even more potent tool for elucidating the intricate network of metabolic pathways. nih.govwustl.edu

The core principle of 13C-MFA involves introducing a substrate, such as glucose or in this case, (3R)-3-Hydroxybutyric Acid, that has been enriched with 13C at a specific atomic position. youtube.comwikipedia.org As this labeled substrate is metabolized, the 13C atom is incorporated into downstream metabolites. youtube.comvanderbilt.edu By tracking the distribution and incorporation of the 13C label in various metabolites over time, researchers can deduce the flow of carbon through different metabolic pathways. vanderbilt.eduvanderbilt.edu This is often achieved using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to measure the mass isotopomer distributions of these metabolites. nih.govwikipedia.org

The advantages of using 13C-isotopic labeling are numerous:

Enhanced Accuracy: It allows for the precise quantification of intracellular fluxes that cannot be determined solely from measuring nutrient uptake and product secretion rates. vanderbilt.edu

Pathway Elucidation: It helps in identifying and confirming metabolic pathway activities and can even lead to the discovery of novel metabolic routes. nih.govtandfonline.com

Dynamic Analysis: Isotopically nonstationary MFA (INST-MFA) allows for the study of metabolic fluxes in systems that have not reached a steady state, providing insights into the dynamic nature of metabolism. researchgate.net

Improved Compound Identification: The use of stable isotopes aids in the confident identification of metabolites in complex biological samples. tandfonline.comfrontiersin.org

Research Scope and Focus of 3r 3 Hydroxybutyric Acid 1 13c Investigations in Contemporary Biosciences

Biotechnological and Fermentative Synthesis of (3R)-3-Hydroxybutyric Acid

The biosynthesis of (3R)-3-Hydroxybutyric acid (R-3HB) through microbial fermentation presents a stereoselective and economically viable alternative to chemical synthesis. nih.govacs.org This approach leverages the metabolic pathways of microorganisms to convert renewable feedstocks into the desired chiral chemical.

Microbial Bioreactor Cultivation Strategies for Enantiopure (3R)-3-Hydroxybutyric Acid Production

Effective production of enantiopure (R)-3HB in microbial bioreactors hinges on carefully designed cultivation strategies. Fed-batch fermentation is a commonly employed technique to achieve high cell densities and product titers. nih.govacs.orgnih.gov For instance, an engineered Escherichia coli strain, Q5081, produced 75.7 g/L of R-3HB with a productivity of 1.26 g/L/h in a fed-batch fermentation process. nih.govacs.org Another study demonstrated that a fed-batch process with an engineered E. coli strain resulted in the production of 12 g/L of R-3HB from a glucose mineral medium. nih.gov

Cultivation conditions, such as the carbon source, nitrogen availability, and aeration, are critical factors. Lignocellulosic waste, a desirable biomass for second-generation biorefineries, can be utilized by engineered strains like E. coli PPA652ara, which is capable of simultaneously consuming glucose, xylose, and arabinose. nih.gov Process design, including batch, fed-batch, and continuous cultivation, has been explored to optimize production from these mixed sugars. nih.gov Nitrogen limitation has been identified as a potential strategy to maximize the yield of R-3HB. nih.gov Furthermore, the non-conventional yeast Arxula adeninivorans has been used to produce enantiopure (R)-3-HB, achieving 3.78 g/L in 89 hours with fed-batch culturing using glucose. nih.gov

Genetic and Metabolic Engineering of Microorganisms for Enhanced (3R)-3-Hydroxybutyric Acid Biosynthesis

Genetic and metabolic engineering are central to developing efficient microbial cell factories for (R)-3HB production. This involves the introduction and overexpression of key genes in the biosynthetic pathway. A common strategy is to establish a heterologous pathway in a host organism like E. coli or yeast. nih.govacs.orgnih.govnih.govasm.org

The biosynthesis of R-3HB from acetyl-CoA typically involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and a thioesterase. nih.govasm.org For example, the R-3HB biosynthesis pathway was successfully constructed in E. coli by introducing the phaA and phaB genes from Ralstonia eutropha and the propionyl-CoA transferase (pct) gene from Clostridium beijerinckii. nih.gov Similarly, the production of (S)-3-Hydroxybutyrate (S-3HB) in Saccharomyces cerevisiae was achieved by introducing genes for acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT). nih.gov

Further enhancements in production can be achieved through a multi-pronged approach that includes biosynthetic pathway optimization, engineering of NADPH regenerators, and regulation of central metabolism. nih.govacs.org This systematic approach has been shown to significantly improve the biosynthesis of R-3HB. nih.govacs.org

MicroorganismGenetic ModificationSubstrateTiterProductivityYield
Escherichia coli Q5081Biosynthetic pathway optimization, NADPH regeneration, central metabolism regulationGlucose75.7 g/L1.26 g/L/h0.34 g/g
Escherichia coliOverexpression of phaA, phaB, tesBGlucose12 g/L--
Arxula adeninivoransOverexpression of thl and phaBGlucose3.78 g/L0.043 g/L/h-
Saccharomyces cerevisiaeOverexpression of ERG10, hbd, tesBEthanol12.0 g/L--
Escherichia coliIntroduction of phaA, phaB, pctSyngas-derived acetate (B1210297)1.02 g/L-0.26 g/g

Isotopic Enrichment Strategies for the Production of 13C-Labeled (3R)-3-Hydroxybutyric Acid from Labeled Substrates

The production of ¹³C-labeled (3R)-3-Hydroxybutyric Acid relies on feeding the engineered microorganisms with ¹³C-labeled substrates. The isotopic label from the substrate is incorporated into the final product through the microorganism's metabolic pathways. The efficiency of this incorporation and the final isotopic enrichment depend on several factors, including the choice of labeled substrate and the metabolic state of the cells. nih.gov

For instance, using ¹³C-labeled glucose as the primary carbon source in a fermentation process with an engineered strain will lead to the production of ¹³C-labeled (3R)-3-Hydroxybutyric Acid. nih.gov The position of the ¹³C label in the final product can be controlled by using specifically labeled glucose (e.g., 1-¹³C-glucose, ¹³C₆-glucose). nih.gov To achieve high isotopic enrichment, it is crucial to ensure that the labeled substrate is the primary carbon source being utilized by the microorganism and to minimize dilution from unlabeled carbon sources. nih.gov Isotopic steady state, where the ¹³C enrichment in metabolites becomes stable, is a key consideration in designing labeling experiments. nih.gov

Enzymatic Derivatization and Stereospecific Synthesis of (3R)-3-Hydroxybutyric Acid

Enzymatic methods offer high stereoselectivity for the synthesis of (3R)-3-Hydroxybutyric Acid. These methods can involve the use of isolated enzymes to catalyze specific reactions.

One approach is the enantioselective reduction of a ketone precursor. For example, a process for producing (3R)-hydroxybutyl (3R)-hydroxybutyrate involves the enantioselective reduction of a corresponding keto-ester using an alcohol dehydrogenase from Lactobacillus brevis. google.com Another strategy is the kinetic resolution of a racemic mixture. Immobilized Candida antarctica lipase (B570770) B (CAL-B) can be used for the enantioselective transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. researchgate.net

A multi-enzyme cascade reaction has also been developed for the in vitro synthesis of (3R)-3-hydroxybutyryl-CoA from acetate. nih.gov This one-pot system employed seven enzymes: CoaA, CoaD, CoaE, ACS, BktB, PhaB, and GDH, achieving a yield of approximately 70%. nih.gov The product was confirmed to be at least 90% pure and had the correct stereochemistry. nih.gov

Chemo-Enzymatic and High-Purity Chemical Synthesis Approaches for Labeled (3R)-3-Hydroxybutyric Acid Variants

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govnih.gov This approach can be particularly useful for producing labeled compounds with high purity.

An example of a chemo-enzymatic approach involves using an enzyme for a key stereoselective step within a larger chemical synthesis sequence. nih.gov This can overcome challenges in achieving high enantiomeric excess through purely chemical methods. For instance, an enzymatic resolution step can be integrated to separate a racemic intermediate, leading to the desired enantiopure final product.

For the synthesis of ¹³C-labeled variants, a common strategy involves the use of a ¹³C-labeled starting material in a chemical synthesis route. A reported method for synthesizing ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) utilizes an indium-mediated sonochemical Reformatsky reaction. nih.gov This two-step route is simpler and avoids the hazardous materials and specialized equipment required by previous methods. nih.gov A similar strategy could be adapted for the synthesis of (3R)-3-Hydroxybutyric Acid-1-¹³C by starting with a ¹³C-labeled precursor.

High-purity chemical synthesis often involves stereoselective reactions. Asymmetric hydrogenation is a powerful tool for this purpose. For example, the hydrogenation of methyl acetoacetate (B1235776) using a chiral catalyst can produce methyl (R)-3-hydroxybutyrate with high enantiomeric excess. chemicalbook.com Subsequent hydrolysis of the ester yields the desired (R)-3-Hydroxybutyric acid. The synthesis of (R)-3-hydroxybutyrate esters has been achieved through hydrogenation using a ruthenium complex catalyst, resulting in a product with a high enantiomeric excess. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Metabolite Profiling

NMR spectroscopy is a powerful, non-invasive technique that allows for the detailed analysis of the structure and dynamics of molecules. In the context of this compound metabolism, 13C-NMR is particularly valuable for tracking the 13C label as it is incorporated into various downstream metabolites.

High-Resolution 13C-NMR Spectroscopic Detection of Labeled (3R)-3-Hydroxybutyric Acid and Downstream Metabolites

High-resolution 13C-NMR spectroscopy enables the direct detection and quantification of this compound and its metabolic products. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, allowing for the identification of specific carbon atoms within a molecule.

In studies involving the infusion of 13C-labeled β-hydroxybutyrate (BHB), 13C-NMR can track the label's incorporation into key brain metabolites like glutamate (B1630785) and glutamine. nih.govresearchgate.net For instance, after administering [2,4-13C]β-hydroxybutyrate, the resulting 13C-labeled metabolites in brain extracts can be clearly resolved. nih.gov The 13C label from [1-13C]glucose and [U-13C]D-β-hydroxybutyrate can be observed in metabolites such as citrate (B86180) and glutamine, providing insights into cellular metabolism. researchgate.net Research has shown that after infusing [2,4-¹³C]β-hydroxybutyrate, the metabolism of ¹³C-BHB increases in the brain, with the label being more significantly incorporated into glutamate than glutamine. researchgate.net This indicates a higher metabolic rate of BHB in neurons compared to astrocytes. nih.govresearchgate.net

The chemical shifts of key metabolites in 13C-NMR are well-established, facilitating their identification in complex biological samples.

Table 1: Predicted 13C-NMR Chemical Shifts for 3-Hydroxybutyric Acid and Related Metabolites.

Compound Carbon Atom Predicted Chemical Shift (ppm)
3-Hydroxybutyric Acid C1 (Carboxyl) 180.4
C2 47.4
C3 66.8
C4 25.0
Acetoacetate C1 (Carboxyl) 174.6
C3 209.9

This table is based on predicted values and may vary based on experimental conditions. hmdb.canih.gov

Hyperpolarized 13C-NMR Applications for Real-Time Metabolic Flux Monitoring of (3R)-3-Hydroxybutyric Acid Pathways

Hyperpolarization is a technique that dramatically increases the NMR signal of 13C-labeled compounds, by over 10,000-fold, enabling real-time in vivo imaging of metabolic processes. youtube.comnih.gov This method has been successfully applied to study the metabolism of [1-13C]pyruvate and is now being extended to ketone bodies like this compound. nih.govnih.gov

By injecting hyperpolarized [1-13C]β-hydroxybutyrate, researchers can monitor its conversion to other metabolites, such as [1-13C]acetoacetate, in real-time within living organisms. ucsf.edu This provides a dynamic view of ketone body metabolism that is not achievable with conventional NMR techniques. ucsf.edu For example, studies have demonstrated the detection of hyperpolarized [1-13C]acetoacetate at 175 ppm following the injection of hyperpolarized [1-13C]β-hydroxybutyrate (181 ppm). ucsf.edu

This approach holds significant promise for investigating alterations in ketone metabolism in various diseases. For instance, it has been hypothesized that hyperpolarized 13C magnetic resonance spectroscopy could be used to assess treatment response in Alzheimer's disease by measuring in vivo BHB metabolism. ucsf.edu

Proton-Detected 13C-NMR Methodologies for Enhanced Sensitivity in (3R)-3-Hydroxybutyric Acid Studies

Proton-detected 13C-NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer significantly higher sensitivity compared to direct 13C detection. nih.govrsc.org This is due to the larger gyromagnetic ratio of protons. nih.gov These techniques are invaluable for studying the metabolism of this compound, especially when dealing with low metabolite concentrations.

HSQC provides information on direct one-bond correlations between protons and carbons, allowing for the unambiguous assignment of signals in the 1H and 13C spectra. columbia.edulibretexts.org HMBC, on the other hand, reveals longer-range correlations (2-4 bonds), which helps in elucidating the complete carbon skeleton of metabolites and their connectivity. libretexts.orgnih.gov These methods are particularly useful for identifying metabolites in complex mixtures obtained from biological samples. nih.gov For instance, in a complex metabolite mixture, HSQC can identify the protons directly attached to carbons, while HMBC can connect these to unprotonated carbons, like those in carbonyl groups, to confirm the metabolite's identity. nih.gov

Table 2: Application of 2D NMR Techniques in Metabolite Identification.

NMR Technique Type of Information Application in this compound Studies
HSQC Direct 1H-13C one-bond correlations Correlates proton signals with their directly attached 13C atoms, aiding in the assignment of signals from (3R)-3-Hydroxybutyric Acid and its metabolites. columbia.edulibretexts.org

| HMBC | Long-range 1H-13C correlations (2-4 bonds) | Establishes connectivity between different parts of a molecule, confirming the structure of downstream metabolites by linking protons to distant carbons, including quaternary carbons. libretexts.orgnih.gov |

Mass Spectrometry (MS)-Based Approaches for Isotopic Analysis of (3R)-3-Hydroxybutyric Acid

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in metabolomics for the quantification and identification of metabolites. When coupled with chromatography, it provides a powerful tool for tracing the metabolic fate of isotopically labeled compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Determination of (3R)-3-Hydroxybutyric Acid Metabolites

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like (3R)-3-Hydroxybutyric Acid, a derivatization step is necessary to increase their volatility. youtube.comgcms.cz Common derivatization methods include silylation, alkylation, and acylation. gcms.cz

Once derivatized, the metabolites are separated by gas chromatography and detected by mass spectrometry. By analyzing the mass spectra, it is possible to determine the isotopic enrichment of the metabolites, which reflects the incorporation of the 13C label from this compound. nih.govuni.lu This allows for the calculation of metabolic fluxes and the quantification of metabolite turnover rates. For example, GC-MS has been used to assess the 13C enrichment in various metabolites, including amino acids and TCA cycle intermediates, after the administration of 13C-labeled substrates. researchgate.net

To ensure accurate quantification, an internal standard is often used. Methyl benzoate (B1203000) has been identified as a suitable internal standard for the GC-MS analysis of 3-hydroxybutyrate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolic Profiling in (3R)-3-Hydroxybutyric Acid Tracing

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS. bohrium.com It offers high sensitivity and specificity, making it ideal for comprehensive metabolic profiling in studies involving this compound tracing. ku.dk

LC-MS/MS, a tandem mass spectrometry approach, further enhances the specificity of detection by fragmenting the parent ions and analyzing the resulting daughter ions. bohrium.com This technique has been successfully used to develop and validate methods for the simultaneous quantification of ketone bodies, including their isotopically labeled forms, in biological samples like human plasma. bohrium.comku.dk These methods enable the study of in vivo metabolic kinetics and interactions. ku.dk Recent advancements have led to the development of multiplexed LC-MS/MS assays for the clinical diagnosis of metabolic status by quantifying key ketone bodies. nih.gov

Table 3: Comparison of GC-MS and LC-MS for this compound Analysis.

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or derivatized analytes. youtube.comgcms.cz Suitable for a wide range of polar and non-polar analytes without derivatization. bohrium.com
Separation Principle Separation based on boiling point and interaction with the stationary phase. Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sensitivity High sensitivity, particularly for targeted analysis. Generally offers very high sensitivity, especially with tandem MS (LC-MS/MS). bohrium.com

| Applications in 13C-BHB Tracing | Determination of isotopic enrichment in volatile metabolites and derivatized non-volatile metabolites. researchgate.netnih.gov | Comprehensive profiling of a wide array of metabolites, including ketone bodies and their downstream products, in complex biological matrices. ku.dknih.gov |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of (3R)-3-Hydroxybutyric Acid and Its Derivatives

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of (3R)-3-Hydroxybutyric Acid and its related metabolites. osti.gov This method involves the addition of a known amount of an isotopically labeled internal standard (the "spike") to a sample. osti.gov For the analysis of endogenous β-hydroxybutyrate, a deuterated form such as [3,4,4,4-D4]βOHB can be utilized as an internal standard. nih.gov The sample is then processed, and the ratio of the analyte to the internal standard is measured using a mass spectrometer. osti.gov This ratio allows for a precise calculation of the analyte's concentration, correcting for any sample loss during preparation and analysis. osti.gov

IDMS offers high precision and accuracy, making it a reference method for quantifying ketone bodies. The technique is highly specific, capable of distinguishing between different isomers and enantiomers, which is critical in metabolic studies. nih.govnih.gov For instance, a study employing hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) successfully separated β-hydroxybutyrate from its isobaric interferences, achieving a relative intra-laboratory reproducibility standard deviation of less than 10% for concentrations around 10-20μM. nih.gov The trueness of the results was within ±5% for concentrations ranging from 10-1000μM. nih.gov

Table 1: Performance Characteristics of an IDMS Method for β-Hydroxybutyrate Quantification

Parameter Value
Lower Limit of Quantification 3µM
Trueness (Relative Bias) Within ±5% (at 10-1000µM)
Intra-laboratory Reproducibility <10% (at 10-20µM)

Spatially Resolved Isotope Tracing via Imaging Mass Spectrometry in Tissue Sections

Understanding the spatial distribution of metabolic activity within tissues is crucial for linking metabolic function to tissue structure. Imaging mass spectrometry, particularly matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), coupled with stable isotope tracing, provides a powerful tool for visualizing the metabolic fate of this compound within tissue sections. springernature.comnih.gov This "iso-imaging" approach allows for the quantitative and spatially resolved measurement of metabolic fluxes. springernature.comnih.gov

In practice, an organism is infused with a stable-isotope-labeled nutrient like this compound. springernature.comnih.gov After a designated time, tissue sections are prepared and analyzed by MALDI-IMS. The mass spectrometer detects and maps the distribution of the labeled compound and its downstream metabolites, revealing which cells and tissue regions are actively metabolizing the ketone body. springernature.comnih.govyoutube.com For example, studies have used this technique to show that under a ketogenic diet, 3-hydroxybutyrate is a major carbon source for the tricarboxylic acid (TCA) cycle in the brain, with distinct utilization patterns observed in different brain regions like the hippocampus and midbrain. springernature.comnih.gov This technology has also been applied at the single-cell level to investigate metabolic heterogeneity in cancer. nih.gov

Table 2: Research Findings from Spatially Resolved Isotope Tracing of 3-Hydroxybutyrate

Tissue Observation Reference
Brain (Ketogenic Diet) 3-Hydroxybutyrate is a significant carbon source for the TCA cycle and glutamate. springernature.comnih.gov
Brain (Ketogenic Diet) Higher contribution of 3-hydroxybutyrate in the hippocampus compared to the midbrain. springernature.comnih.gov

Chromatographic Separation Techniques Preceding Spectroscopic or Mass Spectrometric Detection

To ensure accurate detection and quantification by mass spectrometry, chromatographic separation is a critical preceding step. This is particularly important for separating (3R)-3-Hydroxybutyric Acid from its isomers and other structurally similar compounds that can interfere with the analysis. nih.govnih.gov Various chromatographic techniques are employed, including liquid chromatography (LC) and gas chromatography (GC). nih.govcreative-proteomics.com

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and highly sensitive method for analyzing ketone bodies. nih.govnih.govcreative-proteomics.com Different types of LC columns can be used to achieve separation. For instance, hydrophilic interaction liquid chromatography (HILIC) is effective for separating polar analytes like β-hydroxybutyrate without the need for chemical derivatization. nih.govnih.gov Reversed-phase columns, such as C18, are also commonly used, often in combination with derivatization to enhance the retention and separation of these small, polar molecules. nih.gov One study demonstrated a rapid UPLC-MS/MS method that could separate D- and L-βOHB enantiomers after a simple derivatization step. nih.gov Another LC-MS/MS method was developed for the simultaneous quantification of four different hydroxybutyrates after derivatization to 2-pyridylmethyl esters. nih.govbohrium.com

Gas chromatography-mass spectrometry (GC-MS) is another established technique for ketone body analysis. creative-proteomics.comresearchgate.net This method often requires derivatization to increase the volatility and thermal stability of the analytes. creative-proteomics.com For example, a common derivatization procedure involves the formation of methyl ester-trimethylsilyl ether derivatives. researchgate.net

The choice of chromatographic method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the need to resolve specific isomers. nih.govnih.gov

Table 3: Comparison of Chromatographic Techniques for 3-Hydroxybutyric Acid Analysis

Technique Column Type Derivatization Key Advantages
UPLC-MS/MS Atlantis T3, Cortecs UPLC T3 Can be used with or without Rapid analysis, high specificity, can separate enantiomers with derivatization. nih.gov
HILIC-MS/MS Zwitterionic stationary phase Not required Good separation of isomers without chemical modification. nih.gov
LC-MS/MS C18 (Reversed-Phase) Often used (e.g., 2-pyridylmethyl esters) High sensitivity, suitable for various sample types. nih.govnih.govbohrium.com

Elucidation of Metabolic Pathways and Fluxes Utilizing 3r 3 Hydroxybutyric Acid 1 13c As a Tracer

In Vivo and Ex Vivo Tracing of Ketone Body Metabolism and Interconversion

The use of (3R)-3-Hydroxybutyric Acid-1-¹³C enables the direct observation of ketone body kinetics and interconversion in both whole organisms (in vivo) and isolated tissues (ex vivo). This tracer has been instrumental in understanding how ketone bodies are produced, transported, and utilized by various organs.

(3R)-3-Hydroxybutyric acid is synthesized in the liver from acetyl-CoA, which is primarily derived from the β-oxidation of fatty acids. libretexts.org The process of ketogenesis involves a series of enzymatic reactions. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. libretexts.orgnih.gov Subsequently, HMG-CoA synthase combines acetoacetyl-CoA with another molecule of acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.orgnih.gov Finally, HMG-CoA lyase cleaves HMG-CoA to yield acetoacetate (B1235776) and acetyl-CoA. nih.govnih.gov Acetoacetate can then be reduced to (3R)-3-hydroxybutyric acid by the enzyme (3R)-3-hydroxybutyrate dehydrogenase, a reaction that is dependent on the mitochondrial NAD+/NADH ratio. nih.gov

Studies utilizing ¹³C-labeled precursors have been crucial in elucidating these biosynthetic pathways. For instance, by providing cells with ¹³C-labeled glucose, which is converted to labeled acetyl-CoA, researchers can trace the incorporation of the ¹³C label into ketone bodies, confirming the flow of carbon from carbohydrates to ketones under specific metabolic conditions. nih.gov

In extrahepatic tissues such as the brain, heart, and skeletal muscle, (3R)-3-hydroxybutyric acid serves as a vital energy source, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetes. The utilization of (3R)-3-hydroxybutyric acid, a process known as ketolysis, begins with its oxidation back to acetoacetate by (3R)-3-hydroxybutyrate dehydrogenase. nih.govyoutube.com Acetoacetate is then activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), which donates a CoA group from succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the TCA cycle for complete oxidation to CO₂ and water, generating ATP. nih.govyoutube.com

The use of (3R)-3-Hydroxybutyric Acid-1-¹³C allows for the direct measurement of the rate of its oxidation. The appearance of the ¹³C label in downstream metabolites like acetyl-CoA and TCA cycle intermediates provides a quantitative measure of ketone body utilization by different tissues.

The interconversion between (3R)-3-hydroxybutyric acid and acetoacetate is a near-equilibrium reaction catalyzed by the mitochondrial enzyme (3R)-3-hydroxybutyrate dehydrogenase (BDH1). nih.gov The direction of this reaction is tightly coupled to the mitochondrial NAD+/NADH ratio, reflecting the redox state of the cell. nih.gov When the concentration of NADH is high, the equilibrium favors the reduction of acetoacetate to (3R)-3-hydroxybutyric acid. Conversely, when the NAD+ concentration is high, the oxidation of (3R)-3-hydroxybutyric acid to acetoacetate is favored.

Studies using hyperpolarized [1,3-¹³C]acetoacetate have demonstrated the ability to monitor this interconversion in real-time in intact heart tissue. nih.gov An increase in the production of ¹³C-labeled β-hydroxybutyrate from the labeled acetoacetate is indicative of an increased mitochondrial NADH concentration, which can be a marker of mitochondrial dysfunction. nih.gov The crystal structure of D-3-hydroxybutyrate dehydrogenase has provided insights into its catalytic mechanism and how substrates and inhibitors interact with the active site. nih.gov

Quantitative Analysis of Carbon Flux Contribution to Central Metabolic Networks

(3R)-3-Hydroxybutyric Acid-1-¹³C is an invaluable tracer for quantifying the contribution of ketone body carbon to central metabolic pathways, such as the TCA cycle, and for understanding its interplay with glucose metabolism.

As described earlier, the catabolism of (3R)-3-hydroxybutyric acid generates acetyl-CoA, which is a primary fuel for the TCA cycle. By infusing (3R)-3-Hydroxybutyric Acid-1-¹³C and measuring the enrichment of the ¹³C label in TCA cycle intermediates and their derivatives (e.g., glutamate (B1630785) and aspartate), researchers can quantify the flux of ketone body-derived carbon through this central metabolic hub. nih.gov This type of analysis, often referred to as metabolic flux analysis (MFA), provides a detailed picture of cellular energy metabolism.

Studies have shown that during ketotic states, ketone bodies can become a major source of acetyl-CoA for the TCA cycle in the brain and heart. biorxiv.org The labeling patterns of TCA cycle intermediates following the administration of ¹³C-labeled ketone bodies can reveal the relative activity of different pathways feeding into the cycle.

Table 1: Key Enzymes in Ketone Body Metabolism

Enzyme Pathway Reaction
Thiolase Ketogenesis & Ketolysis Reversibly catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgnih.gov
HMG-CoA Synthase Ketogenesis Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. libretexts.orgnih.gov
HMG-CoA Lyase Ketogenesis Cleaves HMG-CoA to acetoacetate and acetyl-CoA. nih.govnih.gov
(3R)-3-Hydroxybutyrate Dehydrogenase (BDH1) Ketogenesis & Ketolysis Interconverts (3R)-3-hydroxybutyric acid and acetoacetate. nih.gov

The metabolism of (3R)-3-hydroxybutyric acid is intricately linked with glucose metabolism, including glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). During periods of low glucose availability, the increased reliance on ketone bodies for energy spares glucose for tissues that are obligate glucose users.

Tracer studies using ¹³C-labeled substrates have been instrumental in understanding this interplay. For instance, by simultaneously administering ¹³C-labeled glucose and unlabeled ketone bodies, or vice versa, researchers can determine the relative contributions of each fuel source to the TCA cycle and other metabolic pathways. biorxiv.orgnih.gov These studies have shown that in many tissues, there is a preference for ketone bodies over glucose as a fuel source when both are available. biorxiv.org Furthermore, the intermediates of ketone body metabolism can influence the activity of enzymes involved in glycolysis and gluconeogenesis. For example, the acetyl-CoA produced from ketone body oxidation can allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis, and inhibit pyruvate dehydrogenase, the enzyme that links glycolysis to the TCA cycle. nih.gov This coordinated regulation ensures metabolic flexibility and the efficient utilization of available energy substrates.

Table 2: Compound Names

Compound Name
(3R)-3-Hydroxybutyric Acid
(3R)-3-Hydroxybutyric Acid-1-¹³C
Acetoacetate
Acetyl-CoA
Acetoacetyl-CoA
β-hydroxy-β-methylglutaryl-CoA (HMG-CoA)
Succinyl-CoA
(3R)-3-hydroxybutyrate dehydrogenase
Thiolase
HMG-CoA synthase
HMG-CoA lyase
Succinyl-CoA:3-oxoacid-CoA transferase (SCOT)
NAD+
NADH
ATP
CO₂
Glutamate
Aspartate
Pyruvate carboxylase
Pyruvate dehydrogenase

Integration of (3R)-3-Hydroxybutyric Acid with Fatty Acid Oxidation and Amino Acid Catabolism Pathways

(3R)-3-Hydroxybutyric acid is a key ketone body produced primarily in the liver from the oxidation of fatty acids. nih.govhealthmatters.io Its synthesis from acetyl-CoA is a pivotal step in ketogenesis. nih.govhmdb.ca When utilized as a tracer, (3R)-3-Hydroxybutyric Acid-1-13C allows for the detailed tracking of its carbon atom as it is metabolized, revealing its integration with other central metabolic routes.

The metabolism of (3R)-3-hydroxybutyrate is intrinsically linked to fatty acid oxidation. nih.gov Enhanced oxidation of fatty acids leads to an increased production of acetoacetic acid, which is then converted to (R)-3-hydroxybutanoic acid by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. medchemexpress.com This process is particularly important under conditions of fasting or when glucose availability is limited, as ketone bodies become a vital energy source for tissues like the brain. healthmatters.iohmdb.ca Furthermore, the omega-oxidation of 3-hydroxy fatty acids represents another metabolic route, potentially contributing to the formation of 3-hydroxydicarboxylic acids. nih.gov

Beyond fatty acids, the metabolism of (3R)-3-hydroxybutyric acid is also connected to the catabolism of branched-chain amino acids, with valine being a notable example. hmdb.ca Inborn errors of valine metabolism, such as 3-hydroxyisobutyric aciduria, highlight the metabolic link between these pathways. nih.gov The utilization of this compound can help quantify the contribution of ketone bodies to the acetyl-CoA pool, which is also fed by the breakdown of amino acids.

Table 1: Key Metabolic Intersections of (3R)-3-Hydroxybutyric Acid

Intersecting PathwayKey Molecules/EnzymesMetabolic Significance
Fatty Acid β-Oxidation Acetyl-CoA, Acetoacetyl-CoA, 3-hydroxybutyrate dehydrogenasePrimary synthesis pathway for (3R)-3-hydroxybutyric acid, providing an alternative energy source to glucose. nih.govmedchemexpress.com
Amino Acid Catabolism Valine, Acetyl-CoABreakdown of certain amino acids contributes to the acetyl-CoA pool, linking to ketone body metabolism. hmdb.canih.gov
TCA Cycle Acetyl-CoA, Succinyl-CoA(3R)-3-hydroxybutyric acid is converted back to acetyl-CoA in extrahepatic tissues to enter the TCA cycle for energy production. nih.gov
Omega-Oxidation CYP4F11An alternative oxidation pathway for 3-hydroxy fatty acids. nih.gov

Mathematical Modeling and Simulation for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biological system. nih.gov The use of isotopically labeled substrates like this compound is central to 13C-MFA, which tracks the flow of the 13C label through metabolic pathways. nih.govnih.gov

Isotopic Non-Stationary MFA and Stationary MFA Applied to (3R)-3-Hydroxybutyric Acid Tracing

Two primary approaches in 13C-MFA are Stationary MFA (S-MFA or SS-MFA) and Isotopic Non-Stationary MFA (INST-MFA). nih.gov

Stationary MFA (S-MFA): This method is applied to systems that are in a metabolic and isotopic steady state. nih.gov This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time. While powerful, achieving a true isotopic steady state can be time-consuming, especially in complex organisms. vanderbilt.edu

Isotopic Non-Stationary MFA (INST-MFA): INST-MFA is applied to systems at a metabolic steady state but during the transient phase before isotopic steady state is reached. nih.gov This approach involves analyzing the changes in isotopic labeling patterns of intracellular metabolites over time. vanderbilt.edu INST-MFA is particularly advantageous for studying systems with slower metabolic rates, such as mammalian cell cultures, as it requires shorter experimental times. nih.govvanderbilt.edu

When this compound is introduced as a tracer, its labeled carbon is incorporated into various metabolites. By measuring the mass isotopomer distributions of these metabolites over time using techniques like mass spectrometry, INST-MFA can provide a detailed snapshot of the metabolic fluxes. nih.govnih.gov For instance, tracking the 13C label from this compound into TCA cycle intermediates can quantify the contribution of ketone bodies to oxidative metabolism.

Determination of Relative and Absolute Fluxes in Complex Metabolic Systems

13C-MFA, through the use of tracers like this compound, allows for the determination of both relative and absolute metabolic fluxes. hmdb.ca

Relative Fluxes: These provide a ratio of one flux to another, such as the proportion of acetyl-CoA derived from ketone body metabolism versus glucose oxidation.

Absolute Fluxes: To determine absolute fluxes (e.g., in units of mmol/g/hr), the model requires additional constraints, typically the measurement of substrate uptake and product excretion rates. nih.gov

By combining the isotopic labeling data from this compound with measured rates of oxygen consumption and carbon dioxide production, a comprehensive and absolute quantification of fluxes through central carbon metabolism can be achieved. This allows for a precise understanding of how different tissues utilize ketone bodies under various physiological or pathological conditions.

Computational Tools and Algorithms for (3R)-3-Hydroxybutyric Acid Flux Estimation

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive process that relies on specialized software and algorithms. nih.govfrontiersin.org While specific tools are not exclusively designed for this compound, general-purpose MFA software packages are employed. These tools typically perform the following functions:

Metabolic Network Modeling: Construction of a model that includes the relevant biochemical reactions and atom transitions.

Simulation of Isotope Labeling: Simulating the expected labeling patterns of metabolites for a given set of fluxes.

Flux Estimation: Using iterative algorithms to find the set of fluxes that best fits the experimentally measured isotopic labeling data. This is often achieved by minimizing the difference between the simulated and measured labeling patterns. frontiersin.org

Table 2: Common Software Platforms for Metabolic Flux Analysis

SoftwareModeling ApproachKey Features
INCA (Isotopomer Network Compartmental Analysis) Stationary and Non-Stationary MFAUser-friendly interface, supports various labeling experiments, performs statistical analysis.
Metran Stationary and Non-Stationary MFAIntegrates data from multiple tracers, includes tools for experimental design.
OpenMebius Stationary and Non-Stationary MFAOpen-source platform, allows for parallel computations, suitable for large-scale models.
13CFLUX2 Stationary and Non-Stationary MFAHigh-performance computing capabilities, supports complex network models and advanced statistical analyses.

These computational frameworks are essential for deconvoluting the complex isotopic data generated from tracing experiments with this compound, thereby enabling a detailed quantitative analysis of metabolic fluxes. nih.govfrontiersin.org

Academic Research Applications of 3r 3 Hydroxybutyric Acid 1 13c in Understanding Cellular and Organismal Metabolism Model Systems

Brain Metabolism and Neuronal Bioenergetics Research

(3R)-3-Hydroxybutyric Acid is a crucial alternative energy source for the brain, particularly during periods of glucose scarcity such as fasting or ketogenic diets. The use of (3R)-3-Hydroxybutyric Acid-1-13C has been instrumental in dissecting its metabolic fate within the complex cellular landscape of the brain.

Substrate Utilization and Energy Metabolism in Neuronal and Astrocytic Compartments

Tracer studies employing 13C-labeled (3R)-3-Hydroxybutyric Acid have revealed distinct patterns of utilization between neurons and astrocytes, the two major cell types in the brain. While both cell types can oxidize ketone bodies for energy, research indicates a preferential neuronal metabolism. In vivo studies in humans using [2,4-13C2]-β-hydroxybutyrate infusions and 1H-[13C] NMR spectroscopy have shown that the distribution of the 13C label resembles that of glucose, suggesting that (3R)-3-Hydroxybutyric Acid is primarily metabolized within the large neuronal compartment. nih.gov

Further research in rat models of traumatic brain injury using [2,4-13C]β-hydroxybutyrate has demonstrated that the metabolism of this ketone body is significantly increased in both the injured and contralateral sides of the brain. This highlights its importance as a readily available fuel source when glucose metabolism is impaired. nih.gov The transport of (3R)-3-Hydroxybutyric Acid into astrocytes is a carrier-mediated process, which can be a rate-limiting step for its utilization in these cells. nih.gov

Table 1: Compartmentalized Metabolism of (3R)-3-Hydroxybutyric Acid in the Brain

FeatureNeuronsAstrocytes
Primary Role of (3R)-3-Hydroxybutyric Acid Major alternative energy source, neurotransmitter synthesis precursorEnergy source, synthesis of molecules like glutamine
Metabolic Rate Higher rate of oxidation compared to astrocytesLower rate of oxidation compared to neurons
Key Metabolic Output 13C-labeled glutamate (B1630785)13C-labeled glutamine
Transport Mechanism Primarily via MCT2 transportersPrimarily via MCT1 transporters

Contribution of (3R)-3-Hydroxybutyric Acid to Neurotransmitter Synthesis and Carbon Pools

A significant finding from studies using this compound is its substantial contribution to the synthesis of key neurotransmitters, particularly glutamate and glutamine. When 13C-labeled (3R)-3-Hydroxybutyric Acid is metabolized, the 13C label is incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. This leads to the labeling of TCA cycle intermediates and, subsequently, amino acids that are synthesized from these intermediates.

Studies in both human subjects and animal models have consistently shown that the infusion of 13C-labeled (3R)-3-Hydroxybutyric Acid leads to the appearance of the 13C label in the glutamate and glutamine pools in the brain. nih.govnih.gov Notably, the labeling of glutamate is typically higher than that of glutamine, further supporting the notion of preferential neuronal metabolism of ketone bodies. nih.gov This is because glutamate is the primary excitatory neurotransmitter and is predominantly synthesized in neurons, while glutamine is primarily synthesized in astrocytes from glutamate taken up from the synaptic cleft. The ratio of 13C enrichment in glutamate versus glutamine provides a quantitative measure of the relative oxidative metabolism of (3R)-3-Hydroxybutyric Acid in neurons and astrocytes. nih.gov

Hepatic Metabolism and Regulation of Ketogenesis in Animal Models

The liver is the primary organ responsible for the synthesis of ketone bodies, including (3R)-3-Hydroxybutyric Acid, from fatty acids. The use of 13C-labeled substrates has been pivotal in understanding the regulation of this process, known as ketogenesis.

Liver as the Primary Site of (3R)-3-Hydroxybutyric Acid Production and Release

The liver is the central hub for ketogenesis, a metabolic pathway that converts fatty acid-derived acetyl-CoA into ketone bodies. nih.govnih.gov This process is particularly active during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. nih.gov In vivo studies using 13C NMR spectroscopy with infusion of 13C-labeled fatty acids in rats have allowed for the non-invasive monitoring of ketogenesis. nih.gov These studies have demonstrated the liver's capacity to rapidly produce and release ketone bodies, including 3-hydroxybutyrate (B1226725), into the circulation for use by other tissues. nih.gov

Influence of (3R)-3-Hydroxybutyric Acid on Hepatic Redox State and Metabolic Homeostasis

The ratio of (3R)-3-Hydroxybutyric Acid to acetoacetate (B1235776) in the liver and blood is a key indicator of the mitochondrial redox state, specifically the NADH/NAD+ ratio. The interconversion of these two ketone bodies is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase. Studies using hyperpolarized [1,3-13C]acetoacetate in perfused rat hearts have shown that the conversion to [1,3-13C]β-hydroxybutyrate is sensitive to the mitochondrial redox state. nih.govnih.gov This technique is also applicable to the liver and provides a dynamic, real-time assessment of mitochondrial function. escholarship.org Changes in the hepatic redox state, as reflected by the [3-hydroxybutyrate]/[acetoacetate] ratio, can be influenced by various factors, including alcohol metabolism. nih.gov The ability to monitor these changes using 13C-labeled compounds provides valuable insights into hepatic metabolic homeostasis.

Table 2: Research Findings on Hepatic Metabolism of this compound

Research FocusKey Findings
Regulation of Ketogenesis In vivo 13C NMR with labeled fatty acids allows for non-invasive monitoring of ketone body production in the liver. nih.gov
Hepatic Redox State The conversion of hyperpolarized 13C-acetoacetate to 13C-(3R)-3-Hydroxybutyric Acid reflects the mitochondrial NADH/NAD+ ratio. nih.govnih.gov
Metabolic Homeostasis The ratio of [3-hydroxybutyrate]/[acetoacetate] is a sensitive indicator of the hepatic mitochondrial redox state and can be altered by metabolic stressors like ethanol. nih.gov

Metabolic Studies in Muscle and Cardiac Tissues

Skeletal and cardiac muscles are highly metabolic tissues that can readily utilize (3R)-3-Hydroxybutyric Acid as an energy substrate. Tracer studies with this compound have begun to unravel the specifics of its metabolism in these tissues, particularly under conditions of stress.

In the context of cardiac metabolism, studies utilizing D-3-hydroxy-[2,4-13C2]butyrate in isolated perfused mouse hearts have provided direct evidence of its utilization. nih.gov Research on a model of heart failure demonstrated that the failing heart increases its reliance on ketone bodies as a fuel source. nih.govnih.gov The use of 13C-labeled (3R)-3-Hydroxybutyric Acid allowed researchers to quantify its contribution to the cardiac energy supply, revealing it as a crucial metabolic defense mechanism in the stressed heart. nih.gov

In skeletal muscle, (3R)-3-Hydroxybutyrate has been shown to have potent anticatabolic effects, particularly during inflammatory states. While these studies have not exclusively used the 1-13C labeled variant, they highlight the significant role of this ketone body in muscle protein homeostasis. nih.gov The infusion of 3-hydroxybutyrate was found to decrease protein breakdown in muscle, suggesting its therapeutic potential in conditions associated with muscle wasting. nih.gov Future studies employing this compound will likely provide a more detailed understanding of the underlying metabolic pathways responsible for these effects.

(3R)-3-Hydroxybutyric Acid as an Alternative Energy Substrate for Muscle and Myocardium

(3R)-3-Hydroxybutyric acid, a primary ketone body, is a crucial alternative fuel source for vital organs like the heart and skeletal muscle, particularly when glucose availability is limited. ahajournals.orgnih.govnih.gov Studies have demonstrated that the heart has a high capacity for oxidizing β-hydroxybutyrate (βOHB) and acetoacetate (AcAc). ahajournals.org In fact, under certain conditions, ketone bodies are considered a more energetically efficient fuel than fatty acids and glucose for the heart. nih.gov The oxidation of 100 grams of βOHB can yield 10,500 grams of ATP, compared to 8,700 grams from the same amount of glucose. nih.gov

The uptake and utilization of ketone bodies by the heart are proportional to their circulating concentrations. ahajournals.orgnih.gov This was demonstrated in human studies where increased plasma ketone levels, achieved through fasting or supplementation, led to a corresponding increase in myocardial ketone consumption. ahajournals.org The use of 13C-labeled β-hydroxybutyrate allows for precise tracking of its metabolic fate within cardiac and muscle cells, confirming its conversion to acetyl-CoA and entry into the tricarboxylic acid (TCA) cycle for energy production. ucsf.edu

Research on Myocardial Metabolic Flexibility and Substrate Preferences

The healthy heart exhibits remarkable metabolic flexibility, capable of switching between various energy substrates like fatty acids, glucose, lactate, and ketone bodies to meet its high energy demands. ahajournals.orgnih.gov However, this flexibility can be compromised in the failing heart, which often shows a reduced capacity to oxidize fatty acids, its primary fuel source under normal conditions. nih.govnih.gov

Research indicates that in response to this reduced fatty acid oxidation, the failing heart increases its reliance on ketone bodies as a compensatory fuel source. nih.govnih.gov Studies in mouse models of heart failure have shown that the expression of β-hydroxybutyrate dehydrogenase 1 (BDH1), a key enzyme in ketone body oxidation, is upregulated in the hypertrophied and failing heart. nih.gov This shift towards ketone metabolism is considered an adaptive response to the energetic crisis. ahajournals.orgnih.gov Furthermore, increasing the delivery of ketone bodies to the heart has been shown to be cardioprotective in preclinical models of heart failure with reduced ejection fraction (HFrEF). ahajournals.org The use of this compound in these studies allows for the direct measurement of ketone body uptake and oxidation by the myocardium, providing crucial insights into the metabolic remodeling that occurs in heart disease. nih.gov

Metabolism in Specific Cellular Systems and Microbial Models

Metabolic Reprogramming and Substrate Utilization in Cancer Cell Lines (e.g., glioblastoma, colon cancer)

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. nih.gov While many tumors exhibit a high rate of glycolysis (the Warburg effect), the role of ketone body metabolism in cancer is complex and can be tumor-type specific. nih.gov The use of 13C-labeled β-hydroxybutyrate has been instrumental in elucidating how cancer cells utilize this alternative fuel source.

In glioblastoma, the most aggressive primary brain tumor, studies using [2,4-13C]β-hydroxybutyrate have shown that these cancer cells can effectively metabolize ketone bodies. nih.govismrm.org This challenges the notion that all cancer cells are solely dependent on glucose. Research has demonstrated that glioblastoma cells possess efficient mitochondrial activity and can catabolize β-hydroxybutyrate to label key metabolites like glutamate, glutamine, and aspartate. nih.gov Interestingly, the presence of β-hydroxybutyrate appears to enhance the mitochondrial metabolism of glucose in both astrocytes and C6 glioblastoma cells. nih.gov

Recent findings suggest an alternative metabolic route for β-hydroxybutyrate in some cancer cells. Instead of being solely oxidized in the mitochondria for energy, β-hydroxybutyrate-derived acetoacetate can be shuttled to the cytosol. nih.govbiorxiv.orgresearchgate.net In the cytosol, it is converted to acetyl-CoA, which then supports the synthesis of fatty acids, crucial for building new cell membranes during rapid proliferation. nih.govbiorxiv.orgresearchgate.net This pathway allows cancer cells to utilize β-hydroxybutyrate for anabolic processes, contributing to tumor growth, especially under lipid-limited conditions. nih.govresearchgate.net Studies have also indicated that ketone bodies can inhibit the proliferation of certain cancer cell lines, including colon, ovarian, cervical, and breast cancers, without affecting normal cells. nih.gov

Table 1: Research Findings on (3R)-3-Hydroxybutyric Acid Metabolism in Cancer Cells

Cell Line/Model Labeled Substrate Key Findings Reference
C6 Glioblastoma [2,4-13C]β-hydroxybutyrate Efficient mitochondrial metabolism of β-hydroxybutyrate, even in the presence of glucose. nih.gov nih.gov
Human Glioblastoma [2,4-13C]β-hydroxybutyrate & [U-13C]-glucose Co-oxidation of both ketone bodies and glucose, indicating metabolic flexibility. ismrm.org ismrm.org
Various Cancer Cell Lines (3R)-3-Hydroxybutyric Acid Preferential use for fatty acid synthesis to support proliferation under lipid-limited conditions. nih.govresearchgate.net nih.govresearchgate.net

Microbial Metabolic Engineering for Polyhydroxybutyrate (B1163853) (PHB) and Other Bio-Product Synthesis

(3R)-3-Hydroxybutyric acid is a key monomer for the production of polyhydroxybutyrate (PHB), a biodegradable polyester (B1180765) with properties similar to conventional plastics. nih.gov Microbial metabolic engineering aims to optimize the production of (R)-3-hydroxybutyric acid and PHB in bacteria like Escherichia coli. nih.govnih.gov

The biosynthetic pathway for PHB typically involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHB synthase (PhaC). nih.govigem.org These enzymes convert acetyl-CoA into PHB. nih.govigem.org To produce the monomer (R)-3-hydroxybutyric acid, the pathway can be engineered to include a thioesterase, such as TesB, which cleaves the CoA from (R)-3-hydroxybutyryl-CoA. nih.gov

Stable isotope tracing with 13C-labeled substrates, such as 13C-glucose, is a valuable tool to map the metabolic fluxes in these engineered microbial systems. nih.govnih.gov By tracking the incorporation of 13C into intermediates and final products, researchers can identify bottlenecks in the production pathway and devise strategies to improve yields. For instance, studies have focused on optimizing NADPH regeneration and regulating central metabolism to channel more carbon towards (R)-3-hydroxybutyric acid production. nih.gov Such systematic metabolic engineering approaches have led to significant increases in the titer and productivity of (R)-3-hydroxybutyric acid. nih.gov

Table 2: Microbial Production of (R)-3-Hydroxybutyric Acid and PHB

Organism Engineering Strategy Product Key Results Reference
Escherichia coli Expression of phaA, phaB, and tesB (R)-3-Hydroxybutyric acid ~4 g/L in shake flask, 0.47 g/g glucose yield under anaerobic conditions. nih.gov nih.gov
Escherichia coli Biosynthetic pathway optimization, NADPH regeneration, central metabolism regulation (R)-3-Hydroxybutyric acid 75.7 g/L titer with a productivity of 1.26 g/L/h in fed-batch fermentation. nih.gov nih.gov

Characterization of (S)-3-Hydroxybutyrate Degradation Pathways in Anaerobic Bacteria

While the metabolism of (R)-3-hydroxybutyrate is well-studied, less is known about the degradation of its enantiomer, (S)-3-hydroxybutyrate. asm.orgnih.gov Recent research has begun to uncover the metabolic pathways for (S)-3-hydroxybutyrate degradation in anaerobic bacteria. asm.orgnih.govresearchgate.net

A key discovery has been the identification and characterization of a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH). asm.orgnih.govresearchgate.net This enzyme catalyzes the reversible oxidation of (S)-3-hydroxybutyrate to acetoacetate. nih.govresearchgate.net Further studies in bacteria like Clostridium pasteurianum have shown that 3SHBDH, along with other enzymes such as acetate (B1210297) CoA-transferase (YdiF) and (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd), are involved in a pathway that allows the bacterium to use (S)-3-hydroxybutyrate as a carbon and energy source for growth. asm.orgresearchgate.net In contrast, C. pasteurianum was unable to utilize (R)-3-hydroxybutyrate for growth, highlighting the stereospecificity of these metabolic pathways. asm.org

The degradation of PHB and its copolymers under anaerobic conditions also involves the breakdown into their monomeric units, including 3-hydroxybutyrate. nih.gov The intermediate products of this degradation can include acetate, propionate, n-butyrate, and n-valerate. nih.gov Understanding these degradation pathways is crucial for the environmental fate of these bioplastics and for potential biotechnological applications. nih.govmdpi.com

Table 3: Enzymes Involved in (S)-3-Hydroxybutyrate Degradation in Anaerobic Bacteria

Enzyme Function Organism Studied Reference
(S)-3-hydroxybutyrate dehydrogenase (3SHBDH) Reversible oxidation of (S)-3-hydroxybutyrate to acetoacetate Desulfotomaculum ruminis, Clostridium pasteurianum asm.orgnih.govresearchgate.net
Acetate CoA-transferase (YdiF) Part of the degradation pathway of (S)-3-hydroxybutyrate Clostridium pasteurianum asm.orgresearchgate.net

Table of Compounds

Compound Name
This compound
(R)-3-Hydroxybutyric Acid
(S)-3-Hydroxybutyrate
β-hydroxybutyrate (BHB)
Acetoacetate (AcAc)
Acetyl-CoA
Glutamate
Glutamine
Aspartate
Glucose
Polyhydroxybutyrate (PHB)
NADPH
(R)-3-hydroxybutyryl-CoA
Acetate
Propionate
n-Butyrate
n-Valerate
[2,4-13C]β-hydroxybutyrate
[U-13C]-glucose
13C-glucose
Sodium Acetoacetate

Mechanistic and Regulatory Investigations of 3r 3 Hydroxybutyric Acid at the Molecular and Enzymatic Levels

Enzymatic Mechanism and Kinetic Isotope Effect (KIE) Analysis

The enzymatic processing of (3R)-3-Hydroxybutyric Acid is central to its role in cellular metabolism. Investigations using kinetic isotope effects (KIE), where an atom is replaced by its heavier isotope (like ¹³C for ¹²C or deuterium (B1214612) for hydrogen), help to elucidate the reaction mechanisms and identify rate-determining steps. nih.govst-andrews.ac.uk

Stereospecificity and Catalytic Mechanisms of Key Enzymes (e.g., 3-Hydroxybutyrate (B1226725) Dehydrogenase)

The primary enzyme responsible for the reversible conversion of (3R)-3-Hydroxybutyrate to acetoacetate (B1235776) is 3-Hydroxybutyrate Dehydrogenase (HBDH), a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govwikipedia.org This enzyme exhibits high stereospecificity, exclusively catalyzing the reaction for the (R)-enantiomer. nih.govacs.orgnih.gov The SDR superfamily is characterized by a conserved three-dimensional structure and a Ser-Tyr-Lys catalytic triad, which is crucial for the enzyme's function. nih.gov

The reaction catalyzed by HBDH is an NAD⁺-dependent oxidation. wikipedia.orgkenyon.edu Kinetic studies, including primary deuterium kinetic isotope effects, have established a steady-state ordered kinetic mechanism for the reduction of acetoacetate. nih.govacs.orgresearchgate.net In this mechanism, the coenzyme (NADH) binds to the enzyme first, followed by the substrate (acetoacetate), and after the reaction, the product ((3R)-3-Hydroxybutyrate) is released, followed by the coenzyme (NAD⁺). researchgate.net

KIE studies reveal that for the native substrate acetoacetate, the hydride transfer step is not the rate-limiting step of the reaction. nih.govacs.org However, when the enzyme processes non-native substrates like 3-oxovalerate, the hydride transfer becomes more rate-limiting. nih.govacs.org Further analysis using solvent and multiple deuterium kinetic isotope effects suggests that the hydride and proton transfers occur within the same transition state, indicating a concerted, though not necessarily synchronous, mechanism. nih.govacs.org

Structural Biology and Computational Chemistry Insights into Enzyme-Ligand Interactions

X-ray crystallography and computational modeling have provided detailed views of the HBDH active site, illuminating the basis for its stereospecificity and catalytic activity. nih.govacs.org Crystal structures of HBDH from various organisms, such as Alcaligenes faecalis, have been solved in complex with NAD⁺ and the substrate, revealing the precise geometry of the enzyme-ligand interaction. iucr.orgnih.govnih.gov

Within the active site, the substrate is positioned on the nicotinamide (B372718) plane of the bound NAD⁺. iucr.orgnih.gov The carboxylate group of (3R)-3-Hydroxybutyrate forms multiple hydrogen bonds with conserved amino acid residues, anchoring it in the correct orientation. kenyon.eduiucr.org Specifically, the methyl group is settled into a hydrophobic pocket, which facilitates the formation of a crucial hydrogen bond between the substrate's hydroxyl group and the hydroxyl group of a key catalytic residue, Tyr155. iucr.orgnih.gov This precise positioning places the hydrogen atom on the C3 carbon of the substrate approximately 3.1 Å from the C4 atom of the nicotinamide ring, poised for hydride transfer. iucr.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations, using crystal structures as a starting point, have been employed to model the reaction's transition state. nih.govacs.orgresearchgate.net These computational studies support the experimental findings, predicting a concerted but asynchronous transfer of a proton and a hydride ion to the substrate. nih.govresearchgate.net The models also highlight the importance of the electrostatic environment of the active site, suggesting that differences in activation energy between enzymes from different organisms (e.g., psychrophilic vs. mesophilic) arise from differential electrostatic stabilization of the transition state. nih.govresearchgate.net

Table 1: Key Amino Acid Residues in 3-Hydroxybutyrate Dehydrogenase (HBDH) and Their Functions

ResidueFunctionInteraction TypeSource
Tyr155Part of the catalytic triad; facilitates hydrogen bonding with the substrate's hydroxyl group.Hydrogen Bonding iucr.orgnih.gov
Ser142Part of the catalytic triad; involved in the hydrogen bond network that ionizes Tyr155.Hydrogen Bonding iucr.orgnih.gov
Lys152Part of the catalytic triad; forms a hydrogen bond with a substrate oxygen atom.Hydrogen Bonding kenyon.edu
Gln196Located in a movable domain; participates in forming additional hydrogen bonds upon ligand binding.Hydrogen Bonding kenyon.eduiucr.orgnih.gov
His144Forms a hydrogen bond with a substrate oxygen atom.Hydrogen Bonding kenyon.edu

Epigenetic Regulation and Gene Expression Modulation by (3R)-3-Hydroxybutyric Acid

Beyond its role as an energy metabolite, (3R)-3-Hydroxybutyric acid functions as a signaling molecule, notably through the epigenetic regulation of gene expression. nih.govmdpi.com

Inhibition of Histone Deacetylases (HDACs) and Associated Transcriptional Changes

(3R)-3-Hydroxybutyric acid is an endogenous inhibitor of class I and IIa histone deacetylases (HDACs). nih.govhellobio.comglpbio.com Specifically, it has been shown to inhibit HDAC1, HDAC3, and HDAC4. hellobio.comhellobio.comnih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, (3R)-3-Hydroxybutyric acid promotes histone hyperacetylation, an epigenetic mark associated with a more open chromatin structure and increased gene transcription. nih.govnih.gov This inhibition affects the expression of a surprisingly small subset of genes, estimated to be around 2% of the mammalian genome. nih.gov

Studies have demonstrated that treatment with 3-hydroxybutyrate leads to increased histone H3 lysine 9 acetylation (H3K9ac) and H3 lysine 14 acetylation (H3K14ac) at the promoters of specific genes, correlating with their transcriptional activation. nih.govglpbio.comnih.gov For instance, in response to high-glucose conditions in cardiac endothelial cells, (3R)-3-Hydroxybutyric acid was found to inhibit HDAC3, leading to increased H3K14ac at the Claudin-5 promoter and enhanced gene expression. nih.gov

Impact on Gene Expression Profiles Related to Energy Metabolism and Cellular Stress Response

The HDAC-inhibiting activity of (3R)-3-Hydroxybutyric acid directly influences the expression of genes crucial for managing energy metabolism and cellular stress. A key finding is the upregulation of genes involved in antioxidant pathways and resistance to oxidative stress. nih.gov For example, increased levels of (3R)-3-Hydroxybutyric acid lead to the activation of the FOXO3A and MT2 (metallothionein 2) genes, which are critical for mitigating oxidative damage. nih.gov

Furthermore, (3R)-3-Hydroxybutyric acid has been shown to regulate energy metabolism and induce the expression of Brain-Derived Neurotrophic Factor (BDNF) in neurons. nih.govnih.gov This induction is mediated by increased mitochondrial respiration, which in turn activates the transcription factor NF-κB and the histone acetyltransferase p300/EP300. nih.govnih.gov BDNF is vital for neuronal survival, synaptic plasticity, and resistance to stress. nih.gov In plants, 3-HB has been found to activate the expression of genes involved in DNA methylation, suggesting a conserved role in epigenetic regulation across kingdoms. mdpi.com

A novel layer of epigenetic control was discovered with histone lysine β-hydroxybutyrylation (Kbhb), a post-translational modification driven by β-hydroxybutyrate levels. nih.gov This mark is enriched in the promoters of active genes, particularly those upregulated in response to metabolic shifts like starvation, directly linking cellular energy status to the transcriptional regulation of metabolic pathways. nih.gov

Table 2: Genes Regulated by (3R)-3-Hydroxybutyric Acid

GeneFunctionEffect of (3R)-3-HBMediating MechanismSource
FOXO3ATranscription factor, resistance to oxidative stressUpregulationHDAC Inhibition nih.gov
MT2Metallothionein 2, resistance to oxidative stressUpregulationHDAC Inhibition nih.gov
BDNFBrain-Derived Neurotrophic FactorUpregulationIncreased mitochondrial respiration, NF-κB activation nih.govnih.gov
p21WAF1Cell cycle inhibitorUpregulationHDAC Inhibition nih.gov
Claudin-5Tight junction proteinUpregulationHDAC3 Inhibition, increased H3K14ac nih.gov

Receptor-Mediated Signaling Pathways and Molecular Interactions

(3R)-3-Hydroxybutyric acid also exerts its effects by directly binding to and activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). This initiates intracellular signaling cascades that modulate cellular function.

Key receptors for (3R)-3-Hydroxybutyric acid include the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3, also known as GPR41). hellobio.comhellobio.com Activation of these receptors is linked to various physiological responses. For example, HCAR2 activation on adipocytes leads to a decrease in lipolysis.

The compound also interacts with other GPCRs like GPR84 and hydroxycarboxylic acid receptor 3 (HCA3), which are expressed in immune cells and are involved in regulating metabolism and inflammation. nih.govnih.gov Interestingly, these receptors can have opposing functions; GPR84 activation is often associated with pro-inflammatory effects, while HCA3 signaling can be anti-inflammatory. nih.govnih.gov Research has shown that structurally similar agonists can induce "biased signaling" at these receptors, where one ligand might trigger a G-protein-mediated pathway while another preferentially recruits β-arrestin-2, leading to different cellular outcomes. nih.gov

Beyond GPCRs, (3R)-3-Hydroxybutyric acid has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. hellobio.comhellobio.com It achieves this by preventing potassium (K⁺) efflux and reducing the oligomerization and speck formation of the adaptor protein ASC, thereby dampening the production of pro-inflammatory cytokines. hellobio.comhellobio.com

Interactions of (3R)-3-Hydroxybutyric Acid with G-Protein Coupled Receptors (e.g., HCAR2)

(3R)-3-Hydroxybutyric acid (3-HB), a ketone body, acts as a signaling molecule by interacting with specific G-protein coupled receptors (GPCRs). A key receptor in this context is the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A. nih.govmdpi.com Endogenous 3-HB is an agonist for HCAR2, which is notably expressed in adipocytes and various immune cells. nih.govnih.govresearchgate.net The activation of HCAR2 by 3-HB is implicated in various physiological processes, including the regulation of lipolysis and immune responses. nih.govbiorxiv.org

The interaction between 3-HB and HCAR2 is specific, with the receptor binding pocket enclosing the small ligand. nih.gov Structural analyses have revealed that 3-HB, along with other ligands like niacin, binds within a pocket formed by transmembrane helices (TMs) 2, 3, and 7, as well as extracellular loops (ECLs) 1 and 2 of HCAR2. nih.gov This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. HCAR2 is coupled to Gi-type G-proteins, and its activation by 3-HB inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net

Beyond HCAR2, 3-HB has been shown to interact with other GPCRs. For instance, during periods of starvation, 3-HB can antagonize the G-protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), in sympathetic ganglia. mdpi.com This interaction helps to regulate the body's energy expenditure and maintain metabolic homeostasis. mdpi.com

The table below summarizes the key GPCRs interacting with (3R)-3-Hydroxybutyric Acid and their primary functions.

ReceptorAlso Known AsInteracting LigandPrimary Function of Interaction
HCAR2GPR109A(3R)-3-Hydroxybutyric AcidRegulation of lipolysis, anti-inflammatory effects. nih.govmdpi.comnih.govresearchgate.netbiorxiv.org
FFAR3GPR41(3R)-3-Hydroxybutyric AcidRegulation of energy expenditure and metabolic homeostasis. mdpi.com

Modulation of Intracellular Signaling Cascades and Downstream Effectors

The binding of (3R)-3-Hydroxybutyric Acid to its receptors, particularly HCAR2, initiates a cascade of intracellular signaling events. As HCAR2 is coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. nih.govresearchgate.net This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effectors.

In addition to the Gi-mediated pathway, the Gβγ subunits released upon Gi activation can stimulate other signaling molecules, such as phospholipase C (PLC)-β2/3, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com These molecules, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Furthermore, the activation of HCAR2 by 3-HB has been linked to the modulation of inflammatory pathways. For example, in microglia, the stimulation of HCAR2 can prevent the production of pro-inflammatory mediators. researchgate.net In a rat model of Parkinson's Disease, 3-hydroxybutyric acid was found to inhibit microglia overactivity through the GPR109A receptor, involving the NF-κB signaling pathway. mdpi.com This resulted in the reduced production of pro-inflammatory enzymes and cytokines. mdpi.com

The table below details the key intracellular signaling cascades and downstream effectors modulated by (3R)-3-Hydroxybutyric Acid.

Signaling CascadeKey Molecules InvolvedDownstream EffectorsCellular Outcome
Gi-Adenylyl Cyclase PathwayHCAR2, Gi protein, Adenylyl Cyclase, cAMP, PKAVarious PKA substratesInhibition of lipolysis, modulation of gene expression. nih.govresearchgate.net
Gβγ-PLC PathwayGβγ subunits, PLC-β, IP3, DAG, Calcium, PKCVarious PKC substrates, calcium-dependent proteinsModulation of cellular processes like inflammation and neurotransmitter release. mdpi.com
NF-κB PathwayGPR109A, IκB, NF-κBPro-inflammatory enzymes (iNOS, COX-2), Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Suppression of inflammation. mdpi.com

Role of (3R)-3-Hydroxybutyric Acid in Cellular Redox Homeostasis and Oxidative Stress Mitigation

(3R)-3-Hydroxybutyric Acid plays a significant role in maintaining cellular redox balance and protecting against oxidative stress through multiple mechanisms. nih.gov It can act as a direct antioxidant, particularly against hydroxyl radicals. nih.gov

One of the key mechanisms by which 3-HB mitigates oxidative stress is through the inhibition of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, 3-HB leads to the upregulation of genes involved in protection against oxidative stress. taylorandfrancis.com This includes the increased transcription of antioxidant enzymes through the activation of the FOXO3a transcription factor. nih.gov This, in turn, leads to a significant reduction in markers of oxidative stress. nih.gov

Furthermore, the metabolism of 3-HB in neurons increases mitochondrial respiration, which can lead to an elevated NAD+/NADH ratio. nih.gov This shift in the cellular redox state can enhance the cell's capacity to counteract oxidative challenges. Studies have shown that 3-HB can protect neurons against oxidative stress. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's, the neuroprotective effects of 3-HB are partly attributed to its ability to reduce oxidative stress. mdpi.com It achieves this by preventing the intracellular accumulation of amyloid-β 42, which is known to inhibit mitochondrial complex I and increase oxidative stress. mdpi.com Additionally, supplementation with β-hydroxybutyrate has been shown to restore the redox status and mitochondrial health in glucose-deprived microglia-like cells. nih.gov

The table below summarizes the mechanisms by which (3R)-3-Hydroxybutyric Acid contributes to cellular redox homeostasis and mitigates oxidative stress.

MechanismKey Molecular PlayersEffect on Oxidative Stress
Direct Antioxidant Activity(3R)-3-Hydroxybutyric AcidScavenges hydroxyl radicals. nih.gov
HDAC InhibitionHDACs, FOXO3a, Antioxidant enzymesUpregulates antioxidant defenses, reduces oxidative stress markers. nih.gov
Modulation of Mitochondrial RespirationMitochondria, NAD+/NADHIncreases NAD+/NADH ratio, enhances cellular redox capacity. nih.gov
NeuroprotectionAmyloid-β 42, Mitochondrial Complex IPrevents amyloid-β induced mitochondrial dysfunction and oxidative stress. mdpi.com

Future Directions and Emerging Research Avenues for 3r 3 Hydroxybutyric Acid 1 13c Research

Development of Novel 13C-Labeled Isomers and Multifunctional Tracers for Complex Metabolic Systems

The choice of an isotopic tracer is critical as it dictates the precision with which metabolic fluxes can be estimated, particularly in the intricate metabolic networks of mammalian systems. nih.gov While (3R)-3-Hydroxybutyric Acid-1-13C provides valuable insights, future research will focus on creating a new generation of 13C-labeled isomers and multifunctional tracers. The strategic placement of the 13C label at different positions within the 3-hydroxybutyrate (B1226725) molecule can help to probe specific reactions and pathways with greater accuracy. nih.gov

For instance, studies evaluating different isotopically labeled glucose and glutamine tracers have shown that certain labeling patterns are superior for analyzing specific pathways. nih.gov [1-(13)C]glucose, a commonly used tracer, was found to be less effective than isomers like [1,2-(13)C(2)]glucose for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, [U-(13)C(5)]glutamine was identified as the optimal tracer for investigating the tricarboxylic acid (TCA) cycle. nih.gov This principle highlights the potential for developing novel isomers of 13C-labeled 3-hydroxybutyrate to untangle its complex metabolic fate. Multifunctional tracers, which might combine a 13C label with other reporters (e.g., fluorescent tags), could also be developed to allow for simultaneous tracking through different analytical platforms, providing multiple layers of metabolic information from a single experiment.

Table 1: Comparison of 13C-Labeled Tracers for Metabolic Flux Analysis

Tracer Pathway of Interest Performance Insights
[1,2-(13)C(2)]glucose Glycolysis, Pentose Phosphate Pathway Provides the most precise flux estimates for these pathways. nih.gov
[1-(13)C]glucose General Central Carbon Metabolism Less precise for specific pathways compared to other isomers. nih.gov

| [U-(13)C(5)]glutamine | Tricarboxylic Acid (TCA) Cycle | Preferred isotopic tracer for detailed analysis of the TCA cycle. nih.gov |

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Metabolic Understanding

To achieve a holistic view of metabolism, data from 13C tracing must be integrated with other "omics" technologies. nih.gov Metabolic flux analysis using this compound reveals the functional output of metabolic pathways, but it does not explain the underlying regulatory mechanisms. By combining tracer data with proteomics (the study of proteins) and transcriptomics (the study of gene expression), researchers can connect changes in metabolic fluxes with alterations in enzyme levels and gene activity. nih.gov

This integrated multi-omics approach allows for a systems-level understanding, revealing how signaling pathways and gene expression networks regulate metabolic responses. nih.govnih.gov For example, an increase in the flux of 13C from 3-hydroxybutyrate into a specific pathway could be correlated with the upregulation of genes encoding the enzymes in that pathway (transcriptomics) and a corresponding increase in the abundance of those enzyme proteins (proteomics). This strategy helps to build comprehensive models of cellular metabolism, identifying key control points and uncovering complex regulatory loops that would be missed by any single omics approach alone. nih.gov Such studies are crucial for understanding the intricate connections between different layers of biological regulation. nih.gov

Advancements in In Vivo Imaging Techniques for Spatiotemporal Metabolic Mapping Using Labeled (3R)-3-Hydroxybutyric Acid

A significant frontier in metabolic research is the ability to visualize metabolic processes as they happen within a living organism (in vivo). researchgate.net Advancements in imaging technology are making it possible to map the spatial and temporal distribution of labeled metabolites, providing unprecedented insight into organ-specific metabolism. nih.gov While traditional methods often rely on analyzing tissue extracts, emerging techniques aim to non-invasively image the fate of 13C-labeled molecules like (3R)-3-Hydroxybutyric Acid directly within the body. researchgate.netmdpi.com

Techniques such as magnetic resonance spectroscopic imaging (MRSI) and deuterium (B1214612) metabolic imaging (DMI) are at the forefront of this evolution. nih.govillinois.edu These methods can generate three-dimensional metabolic maps without the need for radioactive tracers. nih.gov For instance, DMI has been used with 2H-labeled substrates to visualize metabolic differences between normal brain tissue and tumors in both animal models and human patients. nih.gov Similarly, advanced optical imaging techniques using fluorescently labeled nutrient analogs can dynamically map nutrient uptake in real-time. mdpi.com Applying these advanced imaging modalities to this compound will enable researchers to watch how different organs and even different cells within a tissue utilize this ketone body, revealing metabolic dynamics in health and disease with high resolution. nih.govillinois.edu

Table 2: Emerging In Vivo Metabolic Imaging Technologies

Imaging Technique Principle Potential Application for Labeled 3-HB
Magnetic Resonance Spectroscopic Imaging (MRSI) Measures signals from metabolites in addition to water, allowing for metabolic mapping. illinois.edu High-resolution, non-invasive mapping of 3-HB metabolism in the brain and other organs. illinois.edu
Deuterium Metabolic Imaging (DMI) Combines deuterium-labeled substrates with MR spectroscopic imaging to create 3D metabolic maps. nih.gov Non-radioactive tracing of 3-HB pathways in vivo to study metabolic reprogramming in diseases like cancer. nih.gov
Optical Imaging with Fluorescent Tracers Uses fluorescently labeled molecules (e.g., Bodipy FL c16) to visualize nutrient uptake dynamically. mdpi.com Real-time imaging of 3-HB uptake and utilization within the tumor microenvironment. mdpi.com

| Positron Emission Tomography (PET) | Uses radio-labeled tracers to quantify metabolic processes like nutrient uptake. mdpi.com | Can be adapted to image the uptake and distribution of radio-labeled 3-HB analogs. mdpi.com |

Elucidating Uncharacterized Metabolic Fates and Novel Regulatory Mechanisms of (3R)-3-Hydroxybutyric Acid

Beyond its established role as an alternative energy source for the brain and heart, 3-hydroxybutyrate (3-HB) is now recognized as a key signaling molecule with diverse biological functions. nih.govtaylorandfrancis.com Future research using this compound will be instrumental in uncovering previously uncharacterized metabolic pathways and regulatory roles. Tracing studies can pinpoint where the carbon backbone of 3-HB is incorporated, potentially revealing its contribution to the synthesis of amino acids, lipids, or other critical biomolecules.

Recent studies have shown that 3-HB acts as an agonist for G-protein coupled receptors like GPR109a, which can suppress inflammation. taylorandfrancis.comnih.gov It also functions as an inhibitor of histone deacetylases (HDACs), directly linking metabolism to the regulation of gene expression involved in oxidative stress protection. taylorandfrancis.com Furthermore, 3-HB has been observed to influence cell cycle progression and prevent cell death. taylorandfrancis.com By using 13C-labeled 3-HB, researchers can meticulously track its journey through these signaling and biosynthetic pathways, providing definitive evidence of its metabolic fates and helping to unravel the mechanisms by which it exerts these powerful regulatory effects.

Applications in Understanding Metabolic Adaptations and Resilience under Various Environmental and Nutritional Perturbations

This research extends to understanding metabolic resilience in various pathological states. For example, in models of inflammatory bowel disease, 3-HB has been shown to suppress colonic inflammation and carcinogenesis. nih.gov Using this compound can help elucidate the specific metabolic shifts within immune cells and intestinal tissue that underlie these protective effects. nih.gov By tracking the fate of the 13C label under different stressors, scientists can gain a deeper understanding of the metabolic flexibility that allows organisms to cope with and recover from environmental and physiological challenges.

Q & A

Q. How is (3R)-3-Hydroxybutyric Acid-1-13C synthesized with isotopic purity, and what steps ensure enantiomeric integrity?

  • Methodological Answer : The synthesis involves chiral resolution of racemic mixtures or enzymatic catalysis to isolate the (3R)-enantiomer. Isotopic purity (99 atom % ¹³C) is achieved using ¹³C-labeled precursors (e.g., sodium acetate-1-¹³C) in controlled enzymatic or chemical reactions. Enantiomeric purity (>97%) is confirmed via chiral HPLC or polarimetry (optical rotation: [α]²⁰/D = -25° ±1.0° in H₂O) . Storage at -20°C in inert atmospheres prevents racemization and isotopic dilution .

Q. What analytical techniques are used to validate isotopic labeling and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹³C-NMR identifies the ¹³C-labeled carbon at position 1, with chemical shifts verified against unlabeled controls .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (105.1 g/mol) and isotopic enrichment (e.g., 99 atom % ¹³C) using fragmentation patterns .
  • Chiral Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers to ensure >97% (3R)-isomer purity .

Q. What storage conditions are critical for maintaining the compound’s stability in research settings?

  • Methodological Answer :
  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent thermal degradation or isotopic exchange .
  • Solvent Compatibility : Dissolve in deuterated solvents (e.g., D₂O) for NMR studies or PBS (pH 7.4) for metabolic assays to avoid hydrolysis .
  • Avoid Contaminants : Use endotoxin-free buffers and sterile filtration (0.22 µm) for in vivo applications .

Q. What is the role of this compound in studying ketone body metabolism?

  • Methodological Answer : As a stable isotope tracer, it tracks ketone body utilization in tissues (e.g., brain, heart) via ¹³C-metabolic flux analysis. For example, in mitochondrial β-oxidation studies, ¹³C-labeling in acetyl-CoA or TCA cycle intermediates is quantified using LC-MS/MS . This enables real-time monitoring of ketolysis rates in models of fasting or ketogenic diets .

Advanced Research Questions

Q. How can tracer studies using this compound be optimized for metabolic flux analysis in complex biological systems?

  • Methodological Answer :
  • Dose-Response Calibration : Titrate tracer concentrations (0.1–10 mM) to avoid isotopic dilution effects while maintaining physiological relevance .
  • Time-Course Sampling : Collect samples at multiple time points (e.g., 0, 30, 60 mins) to model flux kinetics using software like INCA or OpenFLUX .
  • Compartmentalization : Use cell-specific probes (e.g., mitochondrial-targeted sensors) to differentiate intracellular vs. extracellular ¹³C-label distribution .

Q. How can discrepancies in metabolic flux data from different experimental models be resolved?

  • Methodological Answer :
  • Normalization to Internal Standards : Spike samples with deuterated internal standards (e.g., D₃-3-hydroxybutyrate) to correct for matrix effects in LC-MS/MS .
  • Cross-Validation : Compare flux rates across complementary techniques (e.g., NMR isotopomer analysis vs. MS-based fluxomics) .
  • Control for Isotopic Exchange : Account for non-enzymatic ¹³C scrambling by running parallel experiments with unlabeled controls .

Q. What methods ensure the compound’s stability under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Stability is highest at pH 7–8 (t½ > 24 hrs) .
  • Thermal Stress Testing : Expose to 37°C for 48 hrs and quantify racemization via polarimetry; <2% enantiomeric inversion is acceptable .
  • Enzymatic Degradation Controls : Use inhibitors (e.g., D-β-hydroxybutyrate dehydrogenase inhibitors) to block enzymatic breakdown in cell cultures .

Q. How can low concentrations of this compound be detected in complex biological matrices?

  • Methodological Answer :
  • Derivatization : Convert to pentafluorobenzyl esters for enhanced sensitivity in GC-MS (detection limit: 0.1 nM) .
  • Microsampling Techniques : Use microdialysis probes (1–10 µL/min flow rate) to isolate extracellular fluid from blood or tissues .
  • Enrichment Protocols : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) improves recovery rates (>90%) from plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.